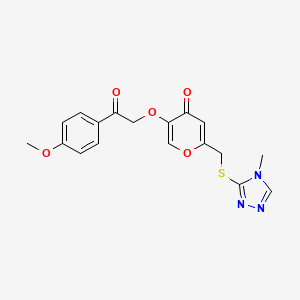
5-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups, which contribute to its biological activity. The presence of the triazole ring and the pyranone moiety is particularly significant, as these structures are known for their diverse pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer Properties : Research has shown that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have reported IC50 values indicating potent cytotoxicity against several cancer cell lines.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
A study conducted on various derivatives of triazole compounds reported that those containing similar structural motifs to our compound exhibited broad-spectrum antibacterial activity. The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics, indicating a promising alternative for treating resistant bacterial infections .
Anticancer Activity
In a comparative analysis involving several triazole derivatives, the specific compound showed remarkable activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values were recorded at approximately 6.2 µM for HCT-116 and 43.4 µM for MCF-7 cells, demonstrating its potential as a chemotherapeutic agent .
Anti-inflammatory Mechanism
The anti-inflammatory properties were evaluated through in vitro assays measuring the inhibition of nitric oxide production in macrophages. The results indicated that the compound significantly reduced NO levels in a dose-dependent manner, supporting its role in modulating inflammatory responses .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Significant antibacterial activity against Gram-positive and Gram-negative bacteria; MIC values ranged from 0.5 to 8 µg/mL |
| Study 2 | Assess anticancer effects | Induced apoptosis in MCF-7 cells with an IC50 of 43.4 µM; effective against HCT-116 with an IC50 of 6.2 µM |
| Study 3 | Investigate anti-inflammatory potential | Reduced nitric oxide production by up to 70% in LPS-stimulated macrophages |
Eigenschaften
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-21-11-19-20-18(21)27-10-14-7-15(22)17(9-25-14)26-8-16(23)12-3-5-13(24-2)6-4-12/h3-7,9,11H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUPXMNTRYUFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













